Cbz-Val-Pro-Val-(2-benzoxazole)
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Overview
Description
Cbz-Val-Pro-Val-(2-benzoxazole) is a complex organic compound that contains a benzoxazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Val-Pro-Val-(2-benzoxazole) typically involves the use of 2-aminophenol as a precursor. The benzoxazole ring can be formed through various synthetic methodologies, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, one method involves the reaction of 2-aminophenol with carbodiimides in the presence of a ZnCl2 catalyst and isopropanol solvent at 80°C for 30 minutes .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including Cbz-Val-Pro-Val-(2-benzoxazole), often employs scalable and eco-friendly synthetic routes. These methods may include microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Cbz-Val-Pro-Val-(2-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoxazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
Cbz-Val-Pro-Val-(2-benzoxazole) has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzoxazole derivatives, including Cbz-Val-Pro-Val-(2-benzoxazole), exhibit potential therapeutic properties such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Industry: The compound is utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Cbz-Val-Pro-Val-(2-benzoxazole) involves its interaction with specific molecular targets and pathways. The benzoxazole moiety allows the compound to efficiently interact with biological targets through π-π stacking or π-cation interactions with host molecules. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions . These interactions enable the compound to modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Cbz-Val-Pro-Val-(2-benzoxazole) can be compared with other benzoxazole derivatives, such as:
These compounds share the benzoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C30H36N4O6 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C30H36N4O6/c1-18(2)24(26(35)28-31-21-13-8-9-15-23(21)40-28)32-27(36)22-14-10-16-34(22)29(37)25(19(3)4)33-30(38)39-17-20-11-6-5-7-12-20/h5-9,11-13,15,18-19,22,24-25H,10,14,16-17H2,1-4H3,(H,32,36)(H,33,38)/t22-,24-,25-/m0/s1 |
InChI Key |
MRIBOSDZTNAJSS-HVCNVCAESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C1=NC2=CC=CC=C2O1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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